1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
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Overview
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a propanol chain linked to two phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 1-(benzenesulfonyl)piperazine.
Alkylation: The next step involves the alkylation of the piperazine derivative with 3-(3-phenoxyphenoxy)propan-2-ol under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or psychiatric disorders.
Material Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl and phenoxy groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The phenoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: This compound has a similar piperazine and propanol structure but with different aromatic substitutions.
1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol: This compound features a carbazole group instead of phenoxy groups.
Uniqueness
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is unique due to the presence of both benzenesulfonyl and phenoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c28-21(20-31-23-10-7-11-24(18-23)32-22-8-3-1-4-9-22)19-26-14-16-27(17-15-26)33(29,30)25-12-5-2-6-13-25/h1-13,18,21,28H,14-17,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJXUQKCFQYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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